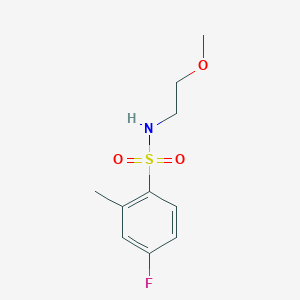

![molecular formula C22H19F4N3O3S B284289 N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)

N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as DBCO-PEG4-Maleimide, is a chemical compound that has gained significant attention in scientific research. It is a derivative of the commonly used bioconjugation reagent, maleimide, and is primarily used in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide is based on the reactivity of the maleimide group with thiol groups on biomolecules. The DBCO group, on the other hand, reacts with azide groups on detection tags. This allows for the formation of stable covalent bonds between the biomolecule and detection tag, which can be easily detected and quantified.

Biochemical and Physiological Effects:

N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide does not have any direct biochemical or physiological effects as it is primarily used as a bioconjugation reagent. However, it can indirectly affect biological systems by allowing for the visualization and quantification of biomolecules in these systems.

Advantages and Limitations for Lab Experiments

The primary advantage of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide is its high reactivity and specificity towards thiol groups on biomolecules. This allows for the efficient labeling of biomolecules with detection tags. Additionally, the DBCO group has low background reactivity, which reduces the likelihood of non-specific labeling.

The limitations of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide include its high cost and the requirement for specialized equipment and expertise for its use. Additionally, the labeling efficiency can vary depending on the biomolecule and detection tag used.

Future Directions

For the use of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide include the development of new detection tags and the optimization of labeling efficiency. Additionally, the use of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide in vivo for the visualization and quantification of biomolecules in living systems is an area of active research.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide involves the reaction of N-(3,4-dimethoxybenzyl)-2-aminoacetamide with 4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinethiol in the presence of triethylamine. The resulting product is then reacted with maleimide-PEG4-acid to yield N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamideleimide has a wide range of applications in scientific research. It is primarily used as a bioconjugation reagent to label proteins, peptides, and other biomolecules with biotin, fluorescent dyes, or other detection tags. This allows for the visualization and quantification of biomolecules in biological systems.

properties

Molecular Formula |

C22H19F4N3O3S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C22H19F4N3O3S/c1-31-17-8-3-13(9-18(17)32-2)11-27-20(30)12-33-21-28-16(10-19(29-21)22(24,25)26)14-4-6-15(23)7-5-14/h3-10H,11-12H2,1-2H3,(H,27,30) |

InChI Key |

UFTBSQKODHKYGG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)

![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)

![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)

![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)

![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)